A-485 -

A-485

Catalog Number: EVT-257655
CAS Number:
Molecular Formula: C25H24F4N4O5
Molecular Weight: 536.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide (A-485) is a synthetic compound identified as a ligand for p300/CBP proteins. [] These proteins play crucial roles in various cellular processes, including gene expression, cell growth, and differentiation. A-485 is primarily utilized in scientific research to investigate the potential of developing degrader molecules targeting p300/CBP. []

Biotinylated A-485 Conjugates

Compound Description: These are a series of A-485 derivatives where biotin is attached to the A-485 scaffold through a linker at different potential conjugation sites. These conjugates were synthesized to explore suitable linkage vectors for the development of p300/CBP degraders [].

Relevance: Biotinylated A-485 conjugates are structurally similar to A-485 and retain the ability to bind to the target protein, p300/CBP. These conjugates were crucial in identifying a suitable linkage site on A-485 for further modification and development of degraders [].

Pomalidomide Conjugates of A-485

Compound Description: This set comprises several derivatives where pomalidomide, an E3 ligase ligand, is linked to A-485 through various linkers at the identified urea conjugation site. These conjugates were designed to induce p300/CBP degradation [].

Relevance: These compounds combine the p300/CBP binding properties of A-485 with the E3 ligase recruiting ability of pomalidomide. One of these conjugates (compound 18i, containing a PEG4 linker) exhibited potent p300 degradation activity in a myeloma cell line []. This highlights the successful application of the linkage vector identification strategy using biotinylated A-485 and the potential of these conjugates as novel p300/CBP degraders.

Source and Classification

A-485 was identified through high-throughput screening of small molecule libraries targeting epigenetic regulators. It is classified as a small molecule inhibitor specifically targeting the catalytic activity of p300/CBP, which are transcriptional coactivators involved in numerous cellular processes, including inflammation and metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of A-485 involves several steps that require advanced organic chemistry techniques. Initial compound libraries are screened for p300/CBP inhibition, followed by structure-activity relationship studies to optimize potency and selectivity. The synthetic pathway typically includes:

  1. Formation of Key Intermediates: Utilizing various coupling reactions to form the core structure.
  2. Functional Group Modifications: Introducing specific functional groups that enhance binding affinity to the target proteins.
  3. Purification: Employing chromatographic techniques to isolate the final product with high purity.

The detailed synthesis protocol is often proprietary, but the general approach involves iterative cycles of synthesis and biological testing to refine compound efficacy .

Molecular Structure Analysis

Structure and Data

A-485 has a distinct molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 357.42 g/mol. The structure includes:

  • An aromatic ring system
  • A sulfonamide group
  • Multiple nitrogen atoms contributing to hydrogen bonding interactions with the target enzyme

The three-dimensional conformation allows for optimal interaction with the active site of p300/CBP, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

A-485 primarily engages in non-covalent interactions with the p300/CBP complex, inhibiting its histone acetyltransferase activity. The mechanism involves:

  1. Binding Affinity: A-485 competes with acetyl-CoA for binding at the active site of p300/CBP.
  2. Inhibition Mechanism: This competition effectively reduces the acetylation levels of target proteins, impacting downstream signaling pathways.

Experimental data indicate that A-485 can significantly alter histone acetylation patterns in treated cells, leading to changes in gene expression profiles associated with inflammation and tumor growth .

Mechanism of Action

Process and Data

The mechanism of action for A-485 centers around its ability to inhibit histone acetylation mediated by p300/CBP. By blocking this enzymatic activity, A-485 influences several key biological processes:

  1. Gene Expression Modulation: Reduced acetylation leads to altered transcriptional activity of genes involved in cell proliferation and inflammatory responses.
  2. Cell Cycle Regulation: Inhibition of p300/CBP has been shown to affect cell cycle progression, particularly in cancer cells, promoting apoptosis and reducing tumor growth.

In vivo studies have demonstrated that A-485 can mitigate acute liver injury by modulating inflammatory pathways at the chromatin level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

A-485 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is not widely reported but can be determined through standard laboratory methods.

These properties are critical for its formulation as a potential therapeutic agent .

Applications

Scientific Uses

A-485 has shown promise in various scientific applications:

  1. Cancer Research: As a potent inhibitor of p300/CBP, A-485 is being explored for its ability to suppress tumor growth in various cancer models by altering gene expression related to cell proliferation.
  2. Inflammatory Diseases: Research indicates that A-485 can alleviate symptoms associated with acute liver injury and other inflammatory conditions by modulating macrophage activation and cytokine production.
  3. Metabolic Disorders: Studies suggest potential applications in treating metabolic diseases by influencing glucose metabolism pathways through its action on hepatic cells .
Chemical Characterization of A-485

Molecular Structure and Properties

A-485 (CAS 1889279-16-6) is a synthetic small molecule with the systematic name (1R)-N-[(4-Fluorophenyl)methyl]-2,3-dihydro-5-[[(methylamino)carbonyl]amino]-2',4'-dioxo-N-[(1S)-2,2,2-trifluoro-1-methylethyl]spiro[1H-indene-1,5'-oxazolidine]-3'-acetamide [4] [10]. Its empirical formula is C₂₅H₂₄F₄N₄O₅, yielding a molecular weight of 536.48 g/mol. The compound features a chiral spirooxazolidinedione core linked to a fluorophenyl ring and a trifluoromethylalkyl chain, contributing to its three-dimensional complexity [1] [3]. Key physicochemical properties include:

  • Stereochemistry: Two chiral centers (R-configuration at the spiro-indane carbon; S-configuration at the trifluoroethylamine carbon) [3]
  • Solubility: Highly soluble in DMSO (100 mg/mL; 186.4 mM) and ethanol (100 mg/mL), but insoluble in water (<1 mg/mL) [1] [4]
  • Optical Activity: Specific rotation [α]/D = +40° to +50° (c = 0.5 in methanol) [4]
  • Purity: ≥98% by HPLC analysis [3] [10]

Table 1: Molecular Properties of A-485

PropertyValue
Molecular FormulaC₂₅H₂₄F₄N₄O₅
Molecular Weight536.48 g/mol
CAS Number1889279-16-6
Purity≥98% (HPLC)
Solubility (DMSO)100 mg/mL (186.4 mM)
Chiral Centers2 (R and S configured)

Biochemical Selectivity as a p300/CBP Inhibitor

A-485 demonstrates exceptional selectivity for the histone acetyltransferase (HAT) domains of p300 and CBP over other epigenetic and non-epigenetic targets. Biochemical profiling reveals:

  • HAT Family Selectivity: >1,000-fold selectivity against related HATs (PCAF, HAT1, MYST3, MYST4, TIP60, GCN5L2), with no inhibition observed at 10 µM [1] [2].
  • Bromodomain Selectivity: No activity against BET bromodomains (BRD2/3/4) even at high micromolar concentrations [2] [6].
  • Off-Target Profiling: Among >150 non-epigenetic targets screened, only dopamine and serotonin transporters show >90% binding at 10 µM, though this is pharmacologically irrelevant due to negligible brain penetration in vivo [2] [8].
  • Kinase Selectivity: Modest inhibition of Plk3 (IC₅₀ = 2.7 µM), but no activity against other kinases [1] [6].

This selectivity profile establishes A-485 as the first drug-like chemical probe capable of discriminating p300/CBP HAT activity from functionally related epigenetic regulators [6] [10].

Table 2: Selectivity Profile of A-485

Target ClassRepresentative Members TestedInhibition by A-485
HAT FamilyPCAF, HAT1, MYST3, TIP60, GCN5L2None at 10 µM
BET BromodomainsBRD2, BRD3, BRD4None at 10 µM
KinasesPlk3, CDKs, MAPKsOnly Plk3 (IC₅₀ = 2.7 µM)
TransportersDopamine, Serotonin transporters>90% binding at 10 µM
Other Epigenetic EnzymesHDACs, DNMTs, HMTsNone reported

Catalytic Inhibition Mechanisms

A-485 is a potent catalytic inhibitor that competitively targets the acetyl-CoA binding site of p300 and CBP:

Potency and Kinetics

  • p300 Inhibition: IC₅₀ = 9.8 nM against the p300-BHC domain (bromodomain-HAT-C/H3) [8] [10]
  • CBP Inhibition: IC₅₀ = 2.6 nM against the CBP-BHC domain [3] [10]
  • Acetyl-CoA Competition: Linear increase in IC₅₀ with rising acetyl-CoA concentrations, confirming competitive inhibition [2] [6]. A-485 does not compete with histone peptide substrates [2].
  • Binding Kinetics: Slow off-rate (kₒff = 1.3 × 10⁻³/s; t₁/₂ = 531 s) and high affinity (KD = 15 nM for p300) based on surface plasmon resonance [2].

Structural Basis of Inhibition

The 1.95 Å resolution co-crystal structure (PDB: 5KJ5) of A-485 bound to the p300 HAT domain reveals:

  • Binding Site: Deep insertion into the acetyl-CoA pocket, with the methyl-urea group forming dual hydrogen bonds with Gln-1455 [2] [6].
  • Key Interactions:
  • Oxazolidinedione carbonyl hydrogen-bonded to Ser-1400
  • Amide carbonyl coordinated via a structural water molecule
  • Fluorophenyl ring buried in a hydrophobic subpocket [2]
  • Conformational Change: Shift in Helix 3 to accommodate the fluorophenyl ring, a feature absent in other HATs (e.g., PCAF) explaining selectivity [2] [6].

Table 3: Kinetic and Structural Parameters of A-485 Inhibition

Parameterp300CBP
IC₅₀ (BHC domain)9.8 nM2.6 nM
KD (SPR)15 ± 1 nMNot reported
Half-life (binding complex)531 ± 4.5 sNot reported
Acetyl-CoA KiCompetitiveCompetitive
Key Residues in BindingGln-1455, Ser-1400Conserved homologs

This mechanism directly suppresses H3K18ac and H3K27ac marks in vitro (EC₅₀ = 73 nM in PC-3 cells) without altering H3K9ac or other epigenetic marks [2] [9].

Properties

Product Name

A-485

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

Molecular Formula

C25H24F4N4O5

Molecular Weight

536.5 g/mol

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N

SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Solubility

Soluble in DMSO

Synonyms

A-485; A 485; A485.

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.